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molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2

1-Naphthalenesulfonic acid

Cat. No. B1198210
M. Wt: 208.24 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145343

Procedure details

202 mg. (0.002 mole) of triethylamine in 1 ml. of anhydrous dichloromethane and 134 mg. (0.0011 mole) of N,N-dimethylaniline in 1 ml. of anhydrous dichloromethane are added under an atmosphere of nitrogen and at ambient temperature to a suspension of 256 mg. (0.001 mole) of 6'-amino-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid (prepared as indicated in Example 3.1) in 4 ml. of anhydrous dichloromethane. The mixture is stirred magnetically for 20 hours at ambient temperature and thus the solubilization is practically complete. The mixture is cooled to 12°-15° C. and 217 mg. (0.002 mole) of trimethylchlorosilane in 1 ml. of anhydrous dichloromethane are added dropwise. A white precipitate is formed which dissolves when the temperature comes back to 20° C. The reaction mixture is heated under reflux for 45 minutes. After this mixture has been cooled to -10° C., 206 mg. (0.001 mole) of 2-phenylglycyl chloride hydrochloride are added in portions over a period of 20 minutes. The mixture is stirred for half an hour and then placed in a refrigerator for 2 hours. The reaction mixture is then poured into 5 ml. of water, decanted and the aqueous phase, which has a pH of 1.7, is made up to 10 ml. and the pH adjusted to between 1.8 and 2 with 1N hydrochloric acid. The resulting white solid is filtered off. The filtrate is cooled to 2° C. and 240 mg. of (0.00125 mole) naphtalenesulfonic acid in 1 ml. of water are added thereto. The pH is adjusted to between 1.5 and 1.8. A white solid crystallizes out and stirring is continued for some hours at 2° C. The solid is filtered off, washed with iced water and with ethyl acetate and then dried in vacuo. 300 mg. of the 2-naphtalenesulfonic acid salt of 6'-(2"-amino-2"-phenylacetamido)-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid are thus obtained. The base is liberated by adding 52 mg. (0.0005 mole) of triethylamine and treating the mixture at about 70°-80° C. for 15 minutes. The resulting product is filtered off and washed with a mixture of isopropanol and water (85:15). 60 mg. of 6'-(2"-amino-2"-phenylacetamido)-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid are thus obtained. M.P. 211°-213° C. (decomposition). 40 mg. of this acid are converted into the sodium salt by treatment with a solution of 8.7 mg. of sodium hydrogen carbonate in 3 ml. of water.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.002 mol
Type
reactant
Reaction Step Four
Quantity
0.0011 mol
Type
reactant
Reaction Step Five
Name
6'-amino-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid
Quantity
0.001 mol
Type
reactant
Reaction Step Six
Quantity
0.002 mol
Type
reactant
Reaction Step Seven
Name
2-phenylglycyl chloride hydrochloride
Quantity
0.001 mol
Type
reactant
Reaction Step Eight
Quantity
0.00125 mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
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Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.CN(C)[C:10]1[CH:15]=[CH:14][CH:13]=CC=1.NC1C(=O)N2C(C(O)=O)C3(CCCCC3)S[C@H]12.C[Si](C)(C)Cl.Cl.C1(C(C(Cl)=O)N)C=CC=CC=1.[C:51]1([S:61]([OH:64])(=[O:63])=[O:62])[C:60]2C(=CC=CC=2)C=[CH:53][CH:52]=1>O.ClCCl>[CH:60]1[C:6]2[C:7](=[CH:10][CH:15]=[CH:14][CH:13]=2)[CH:53]=[CH:52][C:51]=1[S:61]([OH:64])(=[O:63])=[O:62] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
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Quantity
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Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.002 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.0011 mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Six
Name
6'-amino-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid
Quantity
0.001 mol
Type
reactant
Smiles
NC1[C@@H]2N(C(C3(S2)CCCCC3)C(=O)O)C1=O
Step Seven
Name
Quantity
0.002 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Eight
Name
2-phenylglycyl chloride hydrochloride
Quantity
0.001 mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(N)C(=O)Cl
Step Nine
Name
Quantity
0.00125 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred magnetically for 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 12°-15° C.
CUSTOM
Type
CUSTOM
Details
A white precipitate is formed which
DISSOLUTION
Type
DISSOLUTION
Details
dissolves when the temperature
CUSTOM
Type
CUSTOM
Details
comes back to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After this mixture has been cooled to -10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for half an hour
WAIT
Type
WAIT
Details
placed in a refrigerator for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into 5 ml
CUSTOM
Type
CUSTOM
Details
of water, decanted
FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled to 2° C.
CUSTOM
Type
CUSTOM
Details
A white solid crystallizes out and
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for some hours at 2° C
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with iced water and with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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